REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][C:8]=1[OH:9])[OH:4].[Bi:12]>O>[C:1]([O-:11])(=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][C:8]=1[OH:9])[OH:4].[Bi:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Bi]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Bi]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, to a temperature of between approximately 70° C. and approximately 90° C., preferably approximately 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered off
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Bi]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][C:8]=1[OH:9])[OH:4].[Bi:12]>O>[C:1]([O-:11])(=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][C:8]=1[OH:9])[OH:4].[Bi:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Bi]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Bi]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, to a temperature of between approximately 70° C. and approximately 90° C., preferably approximately 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered off
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Bi]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |